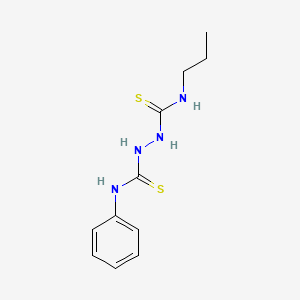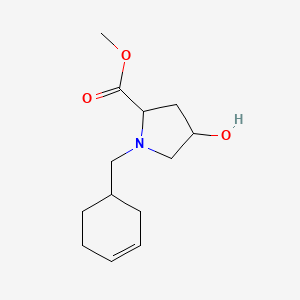
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide (PPHD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use in the treatment of viral infections.
Aplicaciones Científicas De Investigación
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is in the field of cancer research. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has potent anti-cancer properties and can inhibit the growth of a wide range of cancer cells, including breast, lung, and colon cancer cells. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide works by inducing apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation.
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been studied for its potential use in the treatment of viral infections. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of these viruses.
Mecanismo De Acción
The mechanism of action of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes and proteins in cells. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been shown to have several biochemical and physiological effects. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to induce DNA damage in cells, leading to the activation of DNA repair pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is its potent anti-cancer properties, which make it a promising candidate for the development of cancer therapies. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is its toxicity, which can limit its use in certain experiments. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide. One area of research is the development of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide-based cancer therapies. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the growth of a wide range of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the development of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide-based antiviral therapies. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the replication of several viruses, and further research is needed to determine its potential for the treatment of viral infections. Finally, further research is needed to determine the mechanism of action of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide and its potential applications in other fields of scientific research.
Métodos De Síntesis
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is synthesized by reacting N-phenylhydrazinecarbothioamide with propyl bromide in the presence of sodium hydroxide. The reaction yields N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide as a yellow crystalline solid with a melting point of 181-183°C. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
1-phenyl-3-(propylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S2/c1-2-8-12-10(16)14-15-11(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOVGAMJYXIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5965079.png)
![3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)

![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)

![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)
